7-Bromo-4,6-dimethoxyquinoline
Description
Significance of the Quinoline (B57606) Moiety in Contemporary Organic and Medicinal Chemistry
The quinoline moiety, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in organic and medicinal chemistry. gelisim.edu.trrsc.org Its presence in a wide array of natural alkaloids, most notably quinine, has long established its therapeutic relevance. In contemporary research, the quinoline scaffold is valued for its versatile pharmacological profile, which includes anticancer, antimicrobial, anti-inflammatory, and antiviral activities. rsc.orgnih.gov The aromatic nature of the quinoline system and the presence of a nitrogen atom allow for a variety of chemical modifications, making it an attractive template for the design of new therapeutic agents. gelisim.edu.tr
Rationale for Bromination and Alkoxylation in Quinoline Derivatives as Chemical Modifiers
The introduction of bromine atoms and alkoxy groups onto the quinoline scaffold is a key strategy for modulating its properties. Bromination, a type of halogenation, can significantly influence a molecule's electronic and lipophilic character. The bromine atom is a good leaving group, which makes brominated quinolines valuable intermediates for further functionalization through cross-coupling reactions. nih.gov Furthermore, the presence of bromine can enhance the biological activity of the parent compound.
Alkoxylation, the introduction of an alkoxy group (such as a methoxy (B1213986) group), also plays a crucial role in modifying the properties of quinoline derivatives. Methoxy groups can alter the solubility, metabolic stability, and binding interactions of a molecule with its biological target. The combination of bromination and alkoxylation can therefore lead to compounds with unique and potentially superior properties compared to the unsubstituted quinoline.
Overview of Research Trajectories for 7-Bromo-4,6-dimethoxyquinoline and Analogous Structures in Academic Investigations
While direct research on this compound is limited in publicly available literature, the broader class of brominated and alkoxylated quinolines is the subject of ongoing academic investigation. Research efforts are largely directed towards the synthesis of novel derivatives and the evaluation of their potential as therapeutic agents. For instance, studies on isomers such as 6-bromo-7-methoxyquinoline-5,8-dione (B15064914) have highlighted their potential in anticancer research. Analogous structures are also being explored for their antimicrobial and enzyme-inhibiting properties. nih.gov The academic interest in these compounds lies in understanding the structure-activity relationships, with the goal of developing more potent and selective drugs. The synthesis of these compounds often involves multi-step procedures, and a significant area of research is focused on developing more efficient and regioselective synthetic methods. gelisim.edu.tr
Due to the limited direct data on this compound, the following sections will draw upon information from closely related analogs to provide a comprehensive overview of its expected properties and research potential.
Physicochemical Properties of Brominated Dimethoxyquinoline Isomers
| Property | 4-Bromo-6,7-dimethoxyquinoline | 4-Bromo-7,8-dimethoxyquinoline |
| Molecular Formula | C₁₁H₁₀BrNO₂ | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol | 268.11 g/mol nih.gov |
| Appearance | Solid fluorochem.co.uk | - |
| Purity | 95.0% fluorochem.co.uk | - |
| InChI Key | RUVHJHVTRNXFOT-UHFFFAOYSA-N fluorochem.co.uk | OXYDBWWUIQWTIZ-UHFFFAOYSA-N nih.gov |
| CAS Number | 666734-51-6 fluorochem.co.uk | 1253789-70-6 nih.gov |
This table presents data for isomers of this compound due to the lack of available data for the specific compound.
Synthesis of Brominated Methoxyquinolines
The synthesis of brominated methoxyquinolines can be achieved through various methods, often involving the bromination of a methoxyquinoline precursor. The regioselectivity of the bromination reaction is a key challenge and can be influenced by the solvent and the brominating agent used. gelisim.edu.trkoreascience.kr For example, the bromination of 5,8-dimethoxyquinoline (B1605891) with N-bromosuccinimide (NBS) in different solvents can lead to a mixture of 6-bromo and 7-bromo isomers. koreascience.kr
A potential synthetic route to this compound could involve the bromination of 4,6-dimethoxyquinoline. The directing effects of the methoxy groups would influence the position of bromination.
Spectroscopic Data of a Related Isomer: N-(6-bromoquinolin-3-yl)-4-methylbenzenesulfonamide
Spectroscopic data for this compound is not available. However, the following data for a related brominated quinoline derivative illustrates the expected spectral features.
| Spectral Data Type | Values for N-(6-bromoquinolin-3-yl)-4-methylbenzenesulfonamide |
| ¹H-NMR (300 MHz, DMSO-d6) | δ = 10.85 (brs, 1H), 8.65 (d, J = 2.6 Hz, 1H), 8.25 (d, J = 2.1 Hz, 1H), 8.00 (d, J = 2.5 Hz, 1H), 7.83 (d, J = 8.9 Hz, 1H), 7.70-7.75 (m, 3H), 7.34 (d, J = 8.0 Hz, 2H), 2.30 (s, 3H) rsc.org |
| ¹³C-NMR (75 MHz, DMSO-d6) | δ = 145.2, 143.7, 142.9, 136.0, 132.3, 131.2, 130.6, 129.8, 129.5, 129.0, 126.8, 121.6, 120.4, 20.9 rsc.org |
| HRMS m/z (ESI) | calcd for C₁₆H₁₄O₂N₂BrS [M+H]⁺ 376.9954, found 376.9948 rsc.org |
This table presents data for a related compound to provide an example of the expected spectral characteristics.
Research Findings on Analogous Bromo-Dimethoxyquinolines
Research on analogs of this compound has primarily focused on their potential as anticancer agents. Studies have shown that the position of the bromo and methoxy substituents significantly influences the biological activity. For instance, some bromo-dimethoxyquinoline derivatives have exhibited significant antiproliferative activity against various cancer cell lines. nih.gov
| Compound | Biological Activity |
| 5,7-dibromo-8-hydroxyquinoline | Inhibits human DNA topoisomerase I enzyme. nih.gov |
| 6-bromo-7-methoxyquinoline-5,8-dione | Studied for its anticancer and antimicrobial properties. |
| N-(2-(4-bromophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | Synthesized and characterized as a potential c-Met inhibitor. nih.gov |
This table highlights research findings for compounds structurally related to this compound.
Structure
3D Structure
Properties
Molecular Formula |
C11H10BrNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
7-bromo-4,6-dimethoxyquinoline |
InChI |
InChI=1S/C11H10BrNO2/c1-14-10-3-4-13-9-6-8(12)11(15-2)5-7(9)10/h3-6H,1-2H3 |
InChI Key |
ZOIRFKKAXAQXFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C(=CC2=NC=C1)Br)OC |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 7 Bromo 4,6 Dimethoxyquinoline
Electrophilic Aromatic Substitution Patterns on the Halogenated and Alkoxylated Quinoline (B57606) Ring
Electrophilic aromatic substitution (EAS) on the quinoline ring is influenced by the directing effects of the existing substituents. The nitrogen atom in the quinoline ring is deactivating, making the pyridine (B92270) ring less reactive than the benzene (B151609) ring. However, the methoxy (B1213986) groups at positions 4 and 6 are activating, electron-donating groups, which direct incoming electrophiles to the ortho and para positions. Conversely, the bromine at position 7 is a deactivating group but an ortho, para-director.
The interplay of these effects determines the regioselectivity of EAS reactions. For instance, in halogenation reactions, the substitution pattern will depend on the specific halogen and reaction conditions. byjus.com While specific studies on 7-Bromo-4,6-dimethoxyquinoline are limited, related quinoline derivatives provide insights. For example, the bromination of 8-substituted quinolines can lead to mono- or di-bromo derivatives depending on the reaction conditions and the nature of the substituent. acgpubs.org In some cases, steric hindrance from bulky groups can influence the position of substitution. acgpubs.org
The table below summarizes the directing effects of the substituents on the this compound ring system.
| Substituent | Position | Electronic Effect | Directing Effect |
| Nitrogen | 1 | Deactivating | Meta to N |
| Methoxy | 4 | Activating | Ortho, Para |
| Methoxy | 6 | Activating | Ortho, Para |
| Bromine | 7 | Deactivating | Ortho, Para |
Nucleophilic Aromatic Substitution (SNAr) at Brominated and Dimethoxylated Sites
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. byjus.commasterorganicchemistry.com In this compound, the bromine atom at the C7 position is a potential site for nucleophilic attack. The electron-withdrawing nature of the quinoline ring system can facilitate this reaction.
Displacement of the methoxy groups via SNAr is less common but can occur under harsh conditions or with specific reagents. The reactivity of different halogenated quinolines in SNAr can vary; for example, 7-bromo-8-methoxyquinoline (B2414839) is noted to be more prone to nucleophilic displacement at the C7 position.
Redox Chemistry of the Quinoline Core and its Halogenated Derivatives
The quinoline core can undergo both oxidation and reduction reactions. Strong oxidizing agents can lead to the cleavage of the benzene ring. orientjchem.org Conversely, the quinoline ring can be reduced to form dihydro- and tetrahydroquinoline derivatives. ambeed.com
The presence of halogen and methoxy substituents can influence the redox potential of the quinoline system. Halogenated quinoline derivatives are known to exhibit interesting electrochemical properties. researchgate.net For instance, some quinoline derivatives can undergo one-electron, quasi-reversible redox processes. researchgate.net The redox behavior is crucial for understanding the compound's potential applications in areas like materials science and medicinal chemistry, where redox-active scaffolds are of interest.
Transition Metal-Catalyzed Reactivity of this compound (e.g., Carbonylation, Amination)
The bromine atom at the C7 position makes this compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Common examples of such reactions include:
Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce nitrogen-containing functional groups.
Heck Reaction: Palladium-catalyzed reaction with alkenes.
Carbonylation: Introduction of a carbonyl group using carbon monoxide and a palladium catalyst.
These reactions offer a versatile platform for the late-stage functionalization of the quinoline scaffold, enabling the synthesis of a wide array of derivatives. rsc.org The efficiency of these reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. mdpi.comescholarship.org
Proposed Reaction Mechanisms and Identification of Key Intermediates
The mechanisms of the reactions discussed above have been extensively studied.
Electrophilic Aromatic Substitution: Proceeds through the formation of a cationic intermediate (arenium ion or sigma complex), followed by deprotonation to restore aromaticity. byjus.com
Nucleophilic Aromatic Substitution (SNAr): Involves a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate called a Meisenheimer complex. libretexts.orgpressbooks.pub The leaving group then departs, restoring the aromatic ring. pressbooks.pub
Transition Metal-Catalyzed Reactions: These reactions typically involve a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for coupling reactions), and reductive elimination. For example, in a Suzuki-Miyaura coupling, the palladium catalyst first undergoes oxidative addition to the aryl halide. This is followed by transmetalation with the boronic acid derivative and finally reductive elimination to yield the coupled product and regenerate the catalyst.
The identification of key intermediates, such as the Meisenheimer complex in SNAr, is crucial for understanding and optimizing these reactions. libretexts.org
Influence of Substituent Electronic Effects (Bromine and Methoxy Groups) on Chemical Reactivity
The electronic effects of the bromine and methoxy groups are fundamental to the reactivity of this compound.
Methoxy Groups (-OCH₃): These are strong electron-donating groups through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). The resonance effect dominates, making the aromatic ring more electron-rich and thus more susceptible to electrophilic attack. They are activating groups and direct incoming electrophiles to the ortho and para positions. In SNAr, their electron-donating nature can stabilize the transition state in some cases.
Bromine (-Br): This is an electron-withdrawing group through induction (-I effect) and a weak electron-donating group through resonance (+M effect). The inductive effect is stronger, making the ring less reactive towards electrophiles compared to benzene. masterorganicchemistry.com However, it is an ortho, para-director due to the resonance effect. The presence of the bromine atom provides a handle for nucleophilic substitution and transition metal-catalyzed coupling reactions.
The combined electronic effects of these substituents, along with the inherent properties of the quinoline nucleus, create a unique reactivity profile for this compound, making it a versatile building block in organic synthesis. The interplay between steric and electronic effects ultimately governs the regioselectivity and rate of its chemical transformations. wikipedia.org
Advanced Spectroscopic Characterization of 7 Bromo 4,6 Dimethoxyquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing various NMR experiments, the precise location of substituents and the connectivity of atoms can be determined.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the chemical environment of hydrogen and carbon atoms, respectively. Based on the structure of 7-Bromo-4,6-dimethoxyquinoline, a set of predicted signals can be outlined. The electron-donating methoxy (B1213986) groups and the electron-withdrawing bromine atom significantly influence the chemical shifts of the aromatic protons and carbons.
The ¹H NMR spectrum is expected to show distinct signals for the five protons on the quinoline (B57606) core and the six protons of the two methoxy groups. The protons on the pyridine (B92270) ring (H-2, H-3) and the benzene (B151609) ring (H-5, H-8) would appear as distinct spin systems. The two methoxy groups (at C-4 and C-6) would likely appear as sharp singlets in the upfield region of the aromatic spectrum.
The ¹³C NMR spectrum would complement this by showing 11 distinct carbon signals: nine for the quinoline core and two for the methoxy groups. The carbons attached to the electronegative oxygen and bromine atoms (C-4, C-6, C-7) would be significantly shifted downfield.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.5 - 8.7 | Doublet | J = 4.5 - 5.0 |
| H-3 | 7.0 - 7.2 | Doublet | J = 4.5 - 5.0 |
| H-5 | 7.2 - 7.4 | Singlet | - |
| H-8 | 7.9 - 8.1 | Singlet | - |
| 4-OCH₃ | 4.0 - 4.2 | Singlet | - |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 150 - 152 |
| C-3 | 108 - 110 |
| C-4 | 160 - 162 |
| C-4a | 148 - 150 |
| C-5 | 98 - 100 |
| C-6 | 155 - 157 |
| C-7 | 115 - 117 |
| C-8 | 125 - 127 |
| C-8a | 140 - 142 |
| 4-OCH₃ | 56 - 58 |
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. A key expected correlation would be between H-2 and H-3 on the pyridine ring, confirming their adjacent positions. The absence of other correlations for H-5 and H-8 would support their assignment as isolated protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for C-2, C-3, C-5, and C-8 based on the assignments of their attached protons. It would also confirm the assignments for the methoxy carbons by correlating them to the methoxy proton singlets.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. Key expected correlations would include:
The protons of the 4-OCH₃ group showing a correlation to the C-4 carbon.
The protons of the 6-OCH₃ group showing correlations to the C-6 carbon.
Proton H-5 showing correlations to C-4, C-6, and C-4a.
Proton H-8 showing correlations to C-7, C-8a, and C-6. These correlations are essential to confirm the substitution pattern on the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum could show correlations between the 4-OCH₃ protons and H-3 and H-5, and between the 6-OCH₃ protons and H-5, providing further confirmation of the substituent placement.
VT-NMR is a technique used to study dynamic processes in molecules, such as conformational changes. chemicalbook.com For this compound, VT-NMR could be employed to investigate the rotational dynamics of the two methoxy groups. At room temperature, the rotation around the C-O bonds is typically fast on the NMR timescale, resulting in sharp, averaged signals for the methoxy protons and carbons. chemicalbook.com
By lowering the temperature, it might be possible to slow this rotation to a point where distinct conformers could be observed. If the energy barrier to rotation is sufficiently high, the single peak for a methoxy group might broaden and then resolve into multiple signals at very low temperatures, representing different stable conformations. chemicalbook.com This analysis would provide valuable thermodynamic and kinetic data about the conformational flexibility of the molecule. nih.gov
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing insights into the molecular structure through fragmentation analysis.
HRMS provides a highly accurate measurement of the mass of the parent ion, which can be used to confirm the elemental composition of this compound. The molecular formula of the compound is C₁₁H₁₀BrNO₂. The theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared to the experimental value to verify the formula with a high degree of confidence. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Theoretical HRMS Data for this compound
| Ion Formula | Calculated m/z ([M+H]⁺ for ⁷⁹Br) | Calculated m/z ([M+H]⁺ for ⁸¹Br) |
|---|---|---|
| [C₁₁H₁₁⁷⁹BrNO₂]⁺ | 267.9973 | - |
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to elucidate the structure of the molecule. cymitquimica.com For quinoline derivatives, fragmentation often involves the loss of substituents. cymitquimica.com
A plausible fragmentation pathway for this compound would likely begin with the loss of a methyl radical (•CH₃) from one of the methoxy groups, a common initial fragmentation for methoxylated aromatic compounds. This would be followed by the loss of carbon monoxide (CO).
Proposed Fragmentation Pathway for this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion (m/z) |
|---|---|---|
| 268/270 | •CH₃ | 253/255 |
| 253/255 | CO | 225/227 |
| 225/227 | •CH₃ | 210/212 |
| 210/212 | CO | 182/184 |
This systematic fragmentation helps to confirm the presence and location of the methoxy groups and the bromine atom on the quinoline scaffold.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its quinoline core, methoxy groups, and the carbon-bromine bond.
The aromatic C-H stretching vibrations of the quinoline ring are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system are expected to produce a series of complex bands in the 1600-1400 cm⁻¹ region. These bands are characteristic of the aromatic and heteroaromatic nature of the quinoline nucleus.
The presence of two methoxy groups (-OCH₃) will give rise to distinct absorption bands. The C-H stretching vibrations of the methyl groups are anticipated in the 2950-2850 cm⁻¹ range. Furthermore, the characteristic C-O stretching vibrations for aryl ethers are expected to appear as strong bands in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
Table 1: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
|---|---|---|
| 3100-3000 | Aromatic C-H | Stretching |
| 2950-2850 | -OCH₃ (C-H) | Stretching |
| 1600-1450 | Aromatic C=C and C=N | Stretching |
| 1275-1200 | Ar-O-CH₃ | Asymmetric Stretching |
| 1075-1020 | Ar-O-CH₃ | Symmetric Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molecular Interactions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* transitions within the quinoline aromatic system.
The quinoline core itself exhibits strong UV absorption. The positions and intensities of these absorption bands are influenced by the nature and position of substituents on the ring. The presence of the bromine atom and the two methoxy groups will act as auxochromes, causing shifts in the absorption maxima (λmax) compared to the parent quinoline molecule. The methoxy groups, being electron-donating, are likely to cause a bathochromic (red) shift, moving the absorption to longer wavelengths. The bromine atom can also influence the electronic transitions through its inductive and resonance effects.
Generally, quinoline derivatives display two or three main absorption bands in the UV-Vis region. researchgate.netresearchgate.net These bands are often attributed to the π → π* electronic transitions. The electronic absorption spectra of organic compounds are based on the excitation of electrons from occupied molecular orbitals to unoccupied molecular orbitals. nih.gov
While the specific absorption maxima for this compound have not been detailed in the available literature, studies on other substituted quinolines can provide an estimation. For example, various quinoline derivatives have been shown to absorb in the 250-400 nm range. mdpi.comnih.gov The specific solvent used can also influence the position of the absorption maxima due to solvatochromic effects.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Wavelength Range (nm) | Type of Electronic Transition | Chromophore |
|---|
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Computational and Theoretical Studies on 7 Bromo 4,6 Dimethoxyquinoline
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic structure, optimized geometry, and energetic properties of 7-Bromo-4,6-dimethoxyquinoline.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. nih.gov It has been successfully applied to various quinoline (B57606) derivatives to optimize their molecular structures and calculate electronic properties. nih.govbioline.org.brtandfonline.com For quinoline derivatives, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are employed to determine the most stable conformation and to analyze bond lengths, bond angles, and dihedral angles. tandfonline.comresearchgate.netresearchgate.net The optimized geometry provides a foundation for further computational analysis.
Theoretical calculations for similar quinoline derivatives have shown good agreement between the computed and experimental geometrical parameters. nih.gov The electronic properties derived from DFT, such as ionization potential, electron affinity, and chemical hardness, offer insights into the molecule's stability and reactivity.
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity.
For various quinoline derivatives, FMO analysis has revealed that the HOMO is often localized on the quinoline ring and any electron-donating substituents, while the LUMO is typically situated on the quinoline ring itself. researchgate.netresearchgate.net This distribution helps in identifying the likely sites for electrophilic and nucleophilic attacks. The HOMO-LUMO energy gap can also be correlated with the biological activity of the compounds. researchgate.net
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Quinoline Derivative 1 | B3LYP/6-311++G(d,p) | -6.5 | -2.4 | 4.1 |
| Quinoline Derivative 2 | B3LYP/6-311G(d,p) | -6.2 | -2.1 | 4.1 |
| Chloroquine | B3LYP/6-31G* | -8.59 | -3.95 | 4.64 |
Electrostatic Potential Surface Analysis for Molecular Interactions
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. nih.gov The MEP helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.gov
In quinoline derivatives, the MEP analysis typically shows negative potential (red and yellow regions) around electronegative atoms like nitrogen and oxygen, indicating sites prone to electrophilic attack. nih.govnih.gov Positive potential (blue regions) is usually found around hydrogen atoms. This information is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological receptors. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. researchgate.netbohrium.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities.
For compounds like this compound, MD simulations can explore the conformational landscape, identifying the most stable and accessible conformations in different environments (e.g., in a solvent or bound to a protein). These simulations are also used to assess the stability of ligand-protein complexes obtained from molecular docking studies. nih.govnih.gov By analyzing the trajectory, one can understand the flexibility of the molecule and the nature of its dynamic interactions with its surroundings.
Molecular Docking Studies for Ligand-Biomolecular Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. smolecule.com This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the binding mechanisms of potential drugs. nih.gov
Prediction of Binding Modes and Affinities with Receptor/Enzyme Active Sites
Molecular docking studies have been widely applied to quinoline derivatives to predict their binding modes and affinities with various biological targets, such as kinases, topoisomerases, and bacterial enzymes. nih.govnih.govresearchgate.net These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the active site of the receptor. researchgate.netresearchgate.net
The docking score, a measure of the binding affinity, helps in ranking different compounds and in prioritizing them for further experimental testing. bohrium.com For instance, docking studies of various quinoline derivatives have successfully predicted their inhibitory activities against targets like c-Met kinase and EGFR. bohrium.comnih.gov These computational predictions provide a rational basis for the design and optimization of new, more potent inhibitors.
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Quinoline Derivative A | c-Met Kinase (3CD8) | -9.5 | Met1160, Tyr1230 |
| Quinoline Derivative B | EGFR (1M17) | -8.8 | Met793, Leu718 |
| Chloroquine Derivative | COVID-19 Main Protease (6LU7) | -6.9 | His41, Cys145 |
Biological Activities and Molecular Mechanisms of Action in Vitro Research
In Vitro Antiproliferative and Anticancer Activities of 7-Bromo-4,6-dimethoxyquinoline Analogs
While direct studies on this compound are not available, research on various brominated and dimethoxy-substituted quinoline (B57606) and quinazoline (B50416) analogs has demonstrated significant antiproliferative and anticancer effects across a range of cancer cell lines.
Analogs of this compound have shown notable cytotoxic activity against several human cancer cell lines. For instance, a series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines exhibited potent anticancer activity. nih.govnih.gov One of the most potent compounds in this series, which features the 6,7-dimethoxyquinoline (B1600373) core, displayed sub-micromolar GI₅₀ values against a panel of approximately 60 cancer cell lines. nih.gov
Similarly, the quinazoline analog, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, demonstrated significant cytotoxicity against U373 and U87 human glioblastoma cell lines. nih.govresearchgate.net Another study on 4-aroyl-6,7,8-trimethoxyquinolines reported inhibitory activity against KB, HT-29, and MKN45 human cancer cell lines. nih.gov
A study on 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, which shares bromo and dimethoxy substitutions, was tested against the MCF-7 breast cancer cell line and showed moderate activity with an IC₅₀ value of 42.19 µg/mL. researchgate.net
Table 1: Antiproliferative Activity of Selected Analogs
| Compound/Analog Class | Cell Line(s) | Activity |
|---|---|---|
| 4-alkoxy-2-aryl-6,7-dimethoxyquinolines | NCI-60 Panel | Potent, sub-micromolar GI₅₀ values nih.gov |
| 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U373, U87 | Significant cytotoxicity nih.govresearchgate.net |
| 4-aroyl-6,7,8-trimethoxyquinolines | KB, HT-29, MKN45 | Growth inhibition nih.gov |
This table is populated with data from analogs, as no specific data for this compound was found.
The induction of apoptosis is a key mechanism for many anticancer agents. Research on analogs of this compound supports this mechanism. The quinazoline derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, was shown to cause apoptotic cell death in human glioblastoma cells. nih.govresearchgate.net Additionally, a study on methylated and acetylated derivatives of natural bromophenols found that certain compounds induced apoptosis in leukemia K562 cells. nih.gov While these studies point towards apoptosis as a likely mechanism of action for this class of compounds, specific details such as DNA laddering and caspase activation for this compound have not been documented.
The impact on cell cycle progression is another critical aspect of anticancer activity. While direct evidence for this compound is lacking, studies on related compounds provide some insights. For example, some bromophenol derivatives were found to inhibit the viability of leukemia K562 cells without affecting the cell cycle distribution, suggesting that the cytotoxic effects may not always be mediated through cell cycle arrest. nih.gov Further research is needed to determine the specific effects of this compound on cell cycle progression and viability in various cancer cell lines.
The ability to inhibit cancer cell migration and invasion is a crucial characteristic of potential antimetastatic agents. There is currently no available scientific literature that specifically investigates the effect of this compound on cancer cell migration and invasion through methods such as wound healing assays.
Enzyme Inhibition Studies and Related Mechanistic Insights
Enzyme inhibition is a common mechanism through which anticancer drugs exert their effects. For quinoline derivatives, topoisomerase enzymes are a notable target.
A study focused on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines identified them as a new class of topoisomerase I inhibitors. nih.govnih.gov The most promising compounds from this series were evaluated for their ability to inhibit topoisomerase I using DNA cleavage assays, which confirmed their inhibitory activity. nih.gov This suggests that the 6,7-dimethoxyquinoline scaffold is a key feature for this biological activity. Given its structural similarity, it is plausible that this compound could also exhibit topoisomerase inhibitory activity, although this has not been experimentally verified.
Modulation of Kinase Activity (e.g., c-Met, EGFR, SRC, VEGFR2, RET, KIT, AXL, TIE2, FLT3, ROS1)
The quinoline and quinazoline scaffolds are central to the development of numerous kinase inhibitors. While direct studies on this compound are not extensively documented, research on analogous structures highlights the potential of this chemical class.
Derivatives of 6,7-dimethoxyquinazoline (B1622564) have been identified as potent inhibitors of several receptor tyrosine kinases. For instance, a series of 4-anilino-6,7-dimethoxyquinazoline derivatives demonstrated significant inhibitory activity against c-Met and VEGFR-2 kinases. One compound in this series exhibited an IC50 value of 0.016 ± 0.002 µM against VEGFR-2. nih.govresearchgate.net Another study focused on 6,7-dimethoxy-4-anilinoquinolines possessing a benzimidazole (B57391) moiety, identifying them as potent c-Met inhibitors, with one derivative showing an IC50 value of 0.030 ± 0.008 µM. nih.govsemanticscholar.org
Furthermore, the 6,7-dimethoxyquinoline core is a key feature in compounds designed as FLT3 inhibitors. acs.org Patent literature also discloses the use of 4-Bromo-6,7-dimethoxyquinoline as a synthetic intermediate in the creation of AXL and c-MET kinase inhibitors, underscoring the relevance of this scaffold in targeting these key oncogenic drivers. google.comgoogle.com
The structurally related 4-N-(3-bromoanilino)-6,7-dimethoxyquinazoline has been investigated as a potent and selective inhibitor of EGFR kinase activity. nih.govnih.gov This body of evidence suggests that the this compound framework could be a valuable starting point for the design of novel inhibitors targeting a range of cancer-related kinases.
Table 1: Kinase Inhibitory Activity of Structurally Related Compounds
| Compound Class | Target Kinase | IC50 (µM) |
|---|---|---|
| 6,7-dimethoxy-4-anilinoquinazoline derivative | VEGFR-2 | 0.016 ± 0.002 |
Inhibition of Human Carbonic Anhydrase Isoenzymes (hCA I, hCA II)
Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and certain cancers. nih.govfrontiersin.orgmdpi.com Research into the inhibition of human carbonic anhydrase (hCA) isoforms I and II by quinoline derivatives has been undertaken. Studies on 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives have shown weak to moderate inhibition of hCA I and II. nih.gov Similarly, various quinazolinone derivatives have been evaluated as inhibitors of hCA-II. nih.gov
However, there is currently no specific published research detailing the direct inhibitory effects of this compound on hCA I or hCA II. Further investigation is required to determine if this specific compound interacts with these carbonic anhydrase isoenzymes.
Cholinergic Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Cholinesterase inhibitors are crucial in the management of Alzheimer's disease. The quinoline scaffold is a known feature in some cholinesterase inhibitors. nih.gov While direct data on this compound is not available, a study on a series of 4-((7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivatives revealed their activity as selective butyrylcholinesterase (BChE) inhibitors. mdpi.com Although this highlights that a bromo-substituted heterocyclic ring can be accommodated in the active site of BChE, it is important to note the structural difference between a quinoline and an isoquinoline (B145761) ring system.
Table 2: Cholinesterase Inhibitory Activity of a Structurally Related Isoquinoline Derivative
| Compound | Target Enzyme | Activity |
|---|
Other Relevant Enzyme Targets (e.g., 14α-demethylase, α-glycosidase)
The potential for this compound to inhibit other enzymes has been indirectly explored through related structures. A study on 3,5-dibromo-4,6-dimethoxychalcones and their corresponding flavone (B191248) derivatives demonstrated their ability to inhibit α-glucosidase, an enzyme relevant to the management of type 2 diabetes. nih.gov While these compounds are not quinolines, they share the bromo and dimethoxy substitution pattern, suggesting that these features may be favorable for interaction with the α-glucosidase active site.
Currently, there is no available research on the inhibitory activity of this compound against 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis.
In Vitro Antimicrobial and Antifungal Investigations
Efficacy against Gram-Positive and Gram-Negative Bacterial Strains
The quinoline core is a well-established pharmacophore in antibacterial agents. Research on novel 6,7-dimethoxyquinazoline derivatives has demonstrated their antimicrobial activity against a panel of Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella) bacteria, as well as the fungal strain Candida albicans. researchgate.net Additionally, the isoflavone (B191592) 7-hydroxy-4',6-dimethoxy-isoflavone has shown antibacterial activity, particularly against Gram-positive bacteria. scielo.br
Despite these findings on related heterocyclic systems, specific studies detailing the antibacterial spectrum and potency of this compound against various bacterial strains have not been reported.
Evaluation against Fungal Pathogens
The investigation of quinoline and quinazoline derivatives for antifungal properties is an active area of research. As mentioned, 6,7-dimethoxyquinazoline derivatives have been screened for activity against Candida albicans. researchgate.net Furthermore, 7-hydroxy-4',6-dimethoxy-isoflavone has demonstrated antifungal activity against filamentous fungi. scielo.br
However, direct evaluation of this compound for its efficacy against a range of fungal pathogens has not been documented in the current scientific literature.
Research on this compound's Interaction with DNA Remains Undisclosed
Initial investigations into the biological activities and molecular mechanisms of the chemical compound this compound have yielded no publicly available data regarding its interaction with DNA. Despite targeted searches for in vitro research on this specific quinoline derivative, scientific literature detailing its potential for DNA intercalation, groove binding, or its impact on DNA replication and repair processes could not be located.
The exploration of how small molecules interact with DNA is a fundamental area of research in medicinal chemistry and molecular biology, often providing the basis for the development of new therapeutic agents. These interactions typically occur through several mechanisms, including the insertion of a molecule between the base pairs of the DNA helix (intercalation), binding within the major or minor grooves of the DNA, or through covalent bonding that can disrupt DNA processes. Such interactions can have significant effects on DNA replication and repair, potentially leading to cytotoxic effects in cancer cells or antimicrobial activity.
However, in the case of this compound, the scientific community has yet to publish findings that would elucidate its behavior at the molecular level with DNA. Consequently, a detailed analysis of its DNA interaction mechanisms, including studies on intercalation, groove binding, and its effects on essential cellular processes like DNA replication and repair, cannot be provided at this time. The absence of such data precludes the creation of a comprehensive report on this subject.
Further research and publication in peer-reviewed scientific journals are necessary to understand the potential biological activities of this compound and its specific molecular targets. Without such studies, any discussion of its effects on DNA would be purely speculative.
Advanced Applications of 7 Bromo 4,6 Dimethoxyquinoline in Chemical Biology and Materials Science
Utilization as a Synthetic Building Block in Complex Organic Synthesis
The true utility of 7-Bromo-4,6-dimethoxyquinoline in organic synthesis lies in its capacity for controlled, regioselective modification. The bromine atom at the C7 position serves as a versatile synthetic handle, allowing for the introduction of diverse functional groups through modern cross-coupling methodologies. This adaptability makes it an ideal precursor for constructing more complex molecular architectures.
The 7-bromo-quinoline core is an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry. Reactions such as the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids) and the Buchwald-Hartwig amination (for C-N bond formation with amines) are particularly relevant. rsc.orgchemspider.combeilstein-journals.orgnih.gov These reactions allow for the direct attachment of aryl, heteroaryl, or amino moieties at the C7 position, rapidly generating molecular complexity.
For instance, a Suzuki-Miyaura reaction on the 7-bromo position could yield a biaryl system, a common motif in natural products and pharmacologically active molecules. Similarly, a Buchwald-Hartwig amination could be employed to introduce substituted anilines or other nitrogen-containing heterocycles, leading to the formation of extended, conjugated systems or structures with enhanced biological receptor affinity. While specific examples starting from this compound are not extensively documented in publicly available literature, the established reactivity of bromo-aromatic compounds in these transformations provides a clear and reliable roadmap for its use in synthesizing novel heterocyclic frameworks.
Table 1: Potential Cross-Coupling Reactions at the C7 Position
| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C-C | Biaryl or Heteroaryl-substituted Quinolines |
| Buchwald-Hartwig | Amine (Aryl or Alkyl) | C-N | 7-Aminoquinoline Derivatives |
| Sonogashira | Terminal Alkyne | C-C (sp) | 7-Alkynylquinoline Derivatives |
| Heck | Alkene | C-C (sp²) | 7-Alkenylquinoline Derivatives |
The 6,7-dimethoxyquinoline (B1600373) and the closely related 6,7-dimethoxyquinazoline (B1622564) scaffolds are recognized as "privileged structures" in medicinal chemistry due to their recurrence in a multitude of biologically active compounds. nih.govnih.gov Derivatives featuring this core have been identified as potent inhibitors of several important enzyme classes.
Notably, analogues of 4-anilino-6,7-dimethoxyquinazoline are powerful inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology. acs.org The structure-activity relationship (SAR) studies in this area are often steep, meaning small structural modifications can lead to dramatic changes in potency. acs.org Furthermore, derivatives of the 6,7-dimethoxyquinoline scaffold have been developed as inhibitors of Topoisomerase I and c-Met kinase, both significant targets in cancer therapy. nih.govnih.gov In a different therapeutic area, 6,7-dimethoxyquinazoline derivatives have been explored as inhibitors of the phosphodiesterase PDE10A, a target for neurological disorders. nih.gov
This compound represents an ideal starting point for building libraries of compounds to probe these targets. The bromine atom allows for the systematic introduction of a wide variety of substituents at a position known to influence biological activity, enabling comprehensive SAR studies. This approach is central to both academic drug discovery efforts and the development of selective chemical probes to study enzyme function. nih.gov
Table 2: Biologically Active Scaffolds Related to this compound
| Core Scaffold | Biological Target | Therapeutic Area |
|---|---|---|
| 4-Anilino-6,7-dimethoxyquinazoline | EGFR Tyrosine Kinase | Oncology |
| 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline | Topoisomerase I | Oncology |
| 4-Anilino-6,7-dimethoxyquinoline | c-Met Kinase | Oncology |
Role as a Ligand in Coordination Chemistry and Catalysis
The quinoline (B57606) ring system contains a nitrogen atom with a lone pair of electrons, making it an effective coordinating agent for a wide range of metal ions. Quinoline derivatives have been extensively used as ligands in the preparation of metal complexes for applications ranging from catalysis to materials science. scirp.org The specific electronic and steric properties of the quinoline can be tuned by its substituents.
In this compound, the two electron-donating methoxy (B1213986) groups increase the electron density on the aromatic system, which can modulate the Lewis basicity of the quinoline nitrogen. This, in turn, influences the strength and nature of the coordinate bond formed with a metal center. The presence of the bromo-substituent offers an additional layer of functionality. It could either remain as a peripheral group modifying the steric and electronic environment of the resulting complex or serve as a secondary reactive site for post-coordination modification. While specific coordination complexes of this compound are not prominent in the literature, its structural features suggest clear potential for its use as a tunable ligand in the design of novel metal catalysts and functional inorganic materials.
Exploration as a Chemical Probe for Elucidating Biological Pathways
A chemical probe is a small molecule designed to selectively interact with a specific protein target in a cellular context, thereby allowing researchers to investigate the target's biological function. The development of such probes requires a scaffold that is amenable to synthetic modification to optimize potency, selectivity, and cell permeability.
Given that the 6,7-dimethoxyquinoline core is present in inhibitors of multiple kinase families, this compound is a promising starting point for developing chemical probes. For example, by using the bromine as a synthetic handle, one could attach fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels. A fluorescently labeled version could be used in cellular imaging experiments to visualize the subcellular localization of its target protein. A biotinylated probe could be used in pull-down experiments to identify the binding partners of the target protein from a cell lysate. This utility in creating tool compounds makes the scaffold valuable for fundamental research in chemical biology aimed at understanding complex biological signaling pathways.
Potential in Advanced Functional Materials (e.g., Dyes, Pigments, Electronic Materials)
Quinoline and its derivatives are aromatic heterocyclic compounds known to possess interesting photophysical properties, including strong absorption in the UV-visible region and fluorescence emission. researchgate.net These properties are highly dependent on the nature and position of substituents on the quinoline ring, which can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org
Appropriate substitution can tune the absorption and emission wavelengths, as well as the quantum yield of fluorescence. scielo.br This tunability makes quinoline derivatives attractive candidates for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and pigments. researchgate.netdtic.mil The extended π-conjugated system of the quinoline core is conducive to intramolecular charge transfer (ICT), a key process for many advanced materials applications. rsc.org
The this compound scaffold possesses features relevant to materials science. The methoxy groups are electron-donating, and the bromine atom can be replaced via cross-coupling reactions with electron-donating or electron-withdrawing groups to create donor-acceptor systems. Such systems are often sought after for applications in non-linear optics and organic electronics. rsc.org
Table 3: Representative Photophysical Properties of Substituted Quinolines
| Quinoline Derivative Class | Absorption Max (λmax) | Emission Max (λem) | Application Area |
|---|---|---|---|
| Simple Quinolines | ~320 nm | ~400 nm | General Fluorophores |
| Quinoline-Chalcones | 215-290 nm | Visible Region | Fluorescent Dyes, Sensors |
| Polyquinolines | 400-470 nm | 500-600 nm (Orange-Red) | Organic LEDs (OLEDs) |
Data compiled from representative studies on various quinoline derivatives to illustrate general properties. rsc.orgscielo.brresearchgate.netdtic.mil
Q & A
Q. Table 1: Representative Yields from Published Syntheses
| Compound | Yield (%) | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Methyl 6-bromo-7-(2,5-dimethoxyphenyl)amino... | 52% | Triethylamine, xylenes, 138–140°C | |
| 7-Bromo-2-(3-methoxy-d3-phenyl)-... | 40% | Pd catalysis, DMSO solvent |
Advanced: How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
Answer:
Density functional theory (DFT) and molecular docking are critical for predicting binding interactions. For instance:
- DFT optimization : B3LYP/6-31G(d,p) level calculations validate electronic properties of brominated quinoline derivatives, correlating with antimicrobial activity .
- Molecular docking : Ligands like 4-(4′-cyanophenoxy)-6-(4′′-cyanophenyl)-aminoquinoline show high affinity for viral proteases (e.g., SARS-CoV-2 Mpro) via hydrogen bonding and hydrophobic interactions .
- QSAR modeling : Substituent effects (e.g., methoxy vs. ethoxy groups) are quantified to prioritize derivatives for synthesis .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.5–8.5 ppm). Bromine isotope splitting (Br⁷⁹/Br⁸¹) in ESI-MS confirms molecular composition .
- HRMS : Accurate mass analysis (e.g., [M + H]+ at m/z 415.0293) validates empirical formulas .
- IR spectroscopy : C=O stretches (~1677 cm⁻¹) and N–H vibrations (~3278 cm⁻¹) identify functional groups .
Advanced: How can structural contradictions in NMR data across studies be resolved?
Answer:
Discrepancies in chemical shift assignments (e.g., methoxy vs. ethoxy signals) arise from solvent effects or crystallographic packing. Mitigation strategies include:
- Comparative analysis : Cross-referencing with X-ray crystallography data (e.g., single-crystal studies with R factor = 0.029) resolves ambiguities .
- Deuteration : Using deuterated solvents (DMSO-d6) minimizes signal overlap .
- Dynamic NMR : Variable-temperature experiments distinguish conformational isomers .
Basic: What safety protocols are recommended for handling brominated quinolines?
Answer:
- Skin/eye contact : Immediate rinsing with water for 15+ minutes; remove contaminated clothing .
- Ventilation : Use fume hoods to avoid inhalation of bromine vapors .
- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental release .
Advanced: How does substituent positioning (e.g., 4,6-dimethoxy vs. 6,7-dimethoxy) affect electronic properties?
Answer:
- Electron density : Methoxy groups at 4 and 6 positions increase aromatic ring electron density, enhancing nucleophilic substitution reactivity at the 7-bromo site .
- Steric effects : 6,7-Dimethoxy derivatives exhibit restricted rotation, altering binding conformations in protein targets .
- Hammett constants : σ values for methoxy (-0.27) and bromo (+0.23) guide predictions of reaction rates and regioselectivity .
Basic: How can researchers validate the purity of synthesized this compound?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm >98% purity .
- Melting point analysis : Sharp melting ranges (e.g., 138–140°C) indicate crystalline homogeneity .
- TLC : Rf values (e.g., 0.65 in ethyl acetate/hexane) monitor reaction progress .
Advanced: What strategies improve the solubility of this compound in aqueous media for biological assays?
Answer:
- Prodrug design : Phosphate ester derivatives increase water solubility via ionization at physiological pH .
- Co-solvents : DMSO (≤10%) or cyclodextrin inclusion complexes enhance dissolution without cytotoxicity .
- Nanoformulation : Liposomal encapsulation improves bioavailability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
